Colchicosamide originated from systematic efforts to modify the colchicine scaffold—a tricyclic alkaloid (C~22~H~25~NO~6~) isolated from Colchicum autumnale—to overcome its narrow therapeutic window and systemic toxicity. Early pharmacological studies identified colchicine’s core structure as comprising three rings: a methoxy-substituted aromatic Ring A, a seven-membered tropolone Ring C, and a central acetamide-bearing Ring B [7]. Ring B modifications proved critical for reducing toxicity while preserving bioactivity. Replacing the acetyl group (-COCH~3~) at the C7 position of Ring B with bulkier substituents yielded colchicosamide (also termed N-deacetylcolchicine), characterized by a carboxamide group (-CONH~2~) [7]. This alteration retained tubulin-binding affinity but altered pharmacokinetic properties, shifting the compound’s metabolism away from hepatotoxic pathways [7] [8].
The late 20th century saw colchicosamide emerge as a lead in oncology due to its dual mechanisms:
Table 1: Structural Evolution from Colchicine to Colchicosamide
Compound | Ring A Modification | Ring B Modification | Key Pharmacological Shift |
---|---|---|---|
Colchicine | 1,2,3-Trimethoxy | -COCH~3~ (Acetamide) | High tubulin affinity; severe toxicity |
Colchicosamide | Unmodified | -CONH~2~ (Carboxamide) | Retained affinity; improved metabolic stability |
Thiocolchicoside | 1,2,3-Trimethoxy | -S-CH~3~ (Thiomethyl) | Enhanced solubility; retained antiproliferative activity |
SAR-Driven Design
Structure-activity relationship (SAR) studies revealed that Ring B modifications profoundly influenced tubulin-binding kinetics. Colchicosamide’s carboxamide group formed hydrogen bonds with β-tubulin residues (e.g., Asn101, Lys352), but with lower binding enthalpy than colchicine [4] [7]. This prompted further optimizations:
Computational and Crystallographic Advances
Virtual screening of >300,000 molecules against the CBS identified quinoline-based scaffolds as colchicosamide bioisosteres [1]. X-ray crystallography of tubulin–colchicosamide analogues (e.g., ELR510444, parbendazole) at 2.4–3.1 Å resolution revealed:
Table 2: Bioactivity of Optimized Colchicosamide Analogues
Analogues | Tubulin Polymerization IC~50~ (µM) | Antiproliferative IC~50~ (nM) | Resistance Profile |
---|---|---|---|
Colchicosamide | 2.1 ± 0.3 | 1200 ± 140 (A375 melanoma) | P-gp−; βIII-tubulin− |
60c (Pyridine-optimized) | 1.8 ± 0.2 | 2.4 ± 0.6 (A375/TxR^a^) | P-gp−; Taxol-resistant |
E27 (Quinoline-based) | 16.1 ± 1.5 | 7.81–10.36 (Pan-cancer) | Overcomes MDR1-mediated efflux |
^a^Taxol-resistant cell line. [1] [8]
Nanoformulations and Prodrug Strategies
To enhance tumor targeting, colchicosamide was encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, improving plasma AUC by 12-fold versus free drug [7]. Prodrugs like colchicosamide phosphate leveraged alkaline phosphatase overexpression in tumors for site-specific activation, reducing off-target cytotoxicity [7] [9].
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4